molecular formula C9H10N4O3S B2406864 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide CAS No. 24924-72-9

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide

Cat. No.: B2406864
CAS No.: 24924-72-9
M. Wt: 254.26
InChI Key: UIECUMJMTJVYMO-UHFFFAOYSA-N
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Description

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N4O3S. It is characterized by the presence of a methoxy group, a triazole ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide can be compared with other triazole derivatives such as:

    1,2,4-Triazole: A simple triazole ring without additional functional groups.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

    1,2,4-Triazole-3-thiol: Contains a thiol group instead of a methoxy group

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility, while the sulfonamide group contributes to its potential as an enzyme inhibitor .

Properties

IUPAC Name

4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECUMJMTJVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971125
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5575-20-2
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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